crystal structure analysis of manganese silicate polymorphs
crystal structure analysis of manganese silicate polymorphs
An In-depth Technical Guide to the Crystal Structure Analysis of Manganese Silicate (B1173343) Polymorphs
Introduction
Manganese silicates are a class of minerals that exhibit significant polymorphism, where different crystal structures can arise from the same chemical composition (MnSiO₃) under varying conditions of temperature and pressure.[1] This guide provides a detailed overview of the crystal structures of key manganese silicate polymorphs, including rhodonite, pyroxmangite, and tephroite. It is intended for researchers, scientists, and professionals in materials science and geology, offering a comparative analysis of their crystallographic data and the experimental protocols used for their characterization.
Polymorphs of Manganese Silicate: A Comparative Overview
The primary polymorphs of manganese metasilicate (B1246114) (MnSiO₃) are rhodonite and pyroxmangite. Tephroite (Mn₂SiO₄), while a manganese silicate, belongs to the olivine (B12688019) group and is a nesosilicate, differing in its silicon-to-oxygen ratio.[2][3]
Rhodonite
Rhodonite is an inosilicate that crystallizes in the triclinic system.[1][4] Its structure is characterized by silicate chains with a repeating unit of five silica (B1680970) tetrahedra.[1][5] It commonly forms as compact masses with a distinct rose-red color, which is attributed to the presence of Mn²⁺ cations.[1]
Pyroxmangite
Pyroxmangite is the high-pressure, low-temperature polymorph of MnSiO₃.[6][7] Like rhodonite, it belongs to the triclinic crystal system but is distinguished by a silicate chain with a longer repeat unit of seven tetrahedra.[1][8] Distinguishing pyroxmangite from rhodonite often requires specialized analytical techniques such as powder X-ray diffraction (XRPD) analysis.[6]
Tephroite
Tephroite is the manganese endmember of the olivine group of nesosilicates, with a chemical formula of Mn₂SiO₄.[2] It crystallizes in the orthorhombic system and its structure consists of isolated SiO₄ tetrahedra linked by manganese cations in octahedral sites.[9] Tephroite forms solid solution series with other olivine group minerals like fayalite (the iron endmember) and forsterite (the magnesium endmember).[2][9]
Quantitative Crystallographic Data
The structural parameters of these polymorphs have been determined through single-crystal X-ray diffraction studies. A summary of the key crystallographic data is presented below for comparative analysis.
| Property | Rhodonite | Pyroxmangite | Tephroite |
| Chemical Formula | (Mn, Fe, Mg, Ca)SiO₃[1] | MnSiO₃[7][10] | Mn₂SiO₄[2] |
| Crystal System | Triclinic[1][4] | Triclinic[6][11] | Orthorhombic[9][12] |
| Space Group | P-1[1][13] | P-1[11][13] | Pnma (or Pbnm)[2][12][14] |
| Lattice Parameters | a = 7.616 Å[13] | a = 6.721 Å[13] | a = 4.88 Å[2][12] |
| b = 11.851 Å[13] | b = 7.603 Å[13] | b = 10.61 Å[2][12] | |
| c = 6.707 Å[13] | c = 17.455 Å[13] | c = 6.24 Å[2][12] | |
| α = 92.55°[13] | α = 113.17°[13] | α = 90° | |
| β = 94.35°[13] | β = 82.27°[13] | β = 90° | |
| γ = 105.67°[13] | γ = 94.13°[13] | γ = 90° | |
| Unit Cell Volume (V) | ~581 ų[15] | ~1597 ų[11] | ~323 ų[12] |
| Z (Formula units per cell) | 10[13] | 14[13] | 4[2] |
Note: Lattice parameters can vary slightly between different studies and depending on impurities.[1][11][13]
Logical Relationships and Structural Classification
The relationships between these manganese silicate polymorphs can be visualized based on their chemical composition and crystal structure.
Caption: Structural classification of major manganese silicate polymorphs.
Experimental Protocols for Crystal Structure Analysis
The determination of the crystal structures of manganese silicate polymorphs relies primarily on diffraction techniques. Single-crystal and powder X-ray diffraction (XRD) are the most common methods employed.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most accurate and detailed structural information, including precise atomic positions, bond lengths, and bond angles.
Methodology:
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Crystal Selection: A small, high-quality single crystal (typically < 0.5 mm) free of cracks and inclusions is selected under a polarizing microscope.
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Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.
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Data Collection:
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The mounted crystal is placed in a single-crystal X-ray diffractometer.
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A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
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The crystal is rotated through a series of angles, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded on a detector (e.g., CCD or CMOS).
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Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
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Data Processing:
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The raw diffraction data is integrated to determine the intensities of individual reflections.
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Corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.
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The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
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Structure Solution and Refinement:
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The initial crystal structure model is solved using direct methods or Patterson synthesis.
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The atomic positions, site occupancies, and displacement parameters are refined against the experimental data using a full-matrix least-squares method.[13] The process is iterated until the calculated and observed diffraction patterns show the best possible agreement, monitored by R-values (e.g., R1, wR2).
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Powder X-ray Diffraction (PXRD)
PXRD is essential for identifying mineral phases in a polycrystalline sample and is particularly useful for distinguishing between polymorphs like rhodonite and pyroxmangite.[6]
Methodology:
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Sample Preparation: The mineral sample is ground into a fine, homogeneous powder (typically < 10 µm particle size) to ensure random orientation of the crystallites. The powder is then mounted in a sample holder.
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Data Collection:
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The sample is placed in a powder diffractometer.
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An X-ray beam is directed at the sample, and the sample is rotated or held stationary.
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The detector scans over a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.
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Data Analysis (Rietveld Refinement):
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The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phases present.
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For detailed structural analysis, the entire experimental pattern is fitted with a calculated pattern based on a known or hypothesized crystal structure model. This process, known as Rietveld refinement, allows for the refinement of lattice parameters, atomic positions, and other structural details.
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Experimental and Analytical Workflow
The typical workflow for the comprehensive analysis of a manganese silicate sample involves a combination of techniques to determine its identity and detailed crystal structure.
Caption: General experimental workflow for crystal structure determination.
References
- 1. Rhodonite - Wikipedia [en.wikipedia.org]
- 2. Tephroite - Wikipedia [en.wikipedia.org]
- 3. Tephroite - Encyclopedia [le-comptoir-geologique.com]
- 4. midwestshoresco.com [midwestshoresco.com]
- 5. Metaphysic of Rhodonite, Physical properties of Rhodonite [madagascarminerals.com]
- 6. Pyroxmangite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 7. Pyroxmangite - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Tephroite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 10. Pyroxmangite: Manganese-Rich Mineral [gemfame.com]
- 11. mindat.org [mindat.org]
- 12. mindat.org [mindat.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. Rhodonite Mineral Data [webmineral.com]
